molecular formula C13H14N2O3 B13908596 benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13908596
M. Wt: 246.26 g/mol
InChI Key: QGZGSIHDQUEGTM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multicomponent synthesis techniques that are scalable and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells via the caspase-dependent apoptotic pathway without triggering necrotic cell death .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c16-12-11-6-10(14-12)7-15(11)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)/t10-,11-/m0/s1

InChI Key

QGZGSIHDQUEGTM-QWRGUYRKSA-N

Isomeric SMILES

C1[C@H]2CN([C@@H]1C(=O)N2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CN(C1C(=O)N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.